5-fluoro-2-methylpyridine-3-carboxamide
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Overview
Description
5-fluoro-2-methylpyridine-3-carboxamide: is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is also known by its IUPAC name, 5-fluoro-2-methylnicotinamide . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 5-fluoro-2-methylpyridine-3-carboxamide involves several steps. One common method includes the fluorination of 2-methylpyridine-3-carboxamide. The reaction typically involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
5-fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivatives.
Scientific Research Applications
5-fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The fluorine atom in its structure enhances its binding affinity to target proteins, making it a potent modulator of biological activity . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
5-fluoro-2-methylpyridine-3-carboxamide can be compared with other pyridine derivatives such as:
2-methylpyridine-3-carboxamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
5-chloro-2-methylpyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and applications.
5-bromo-2-methylpyridine-3-carboxamide:
The presence of the fluorine atom in this compound makes it unique, as fluorine atoms can significantly alter the compound’s chemical and biological properties, enhancing its potential in various applications .
Properties
CAS No. |
1952314-38-3 |
---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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